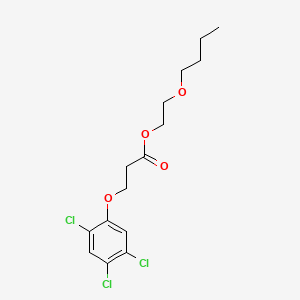
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. The compound’s molecular formula is C15H19Cl3O4, and it has a molecular weight of 369.668 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds .
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid butoxyethanol ester: Similar structure but different ester group.
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, butyl ester: Similar herbicidal properties but different ester group
Uniqueness
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester group, which influences its solubility, stability, and herbicidal activity. The butoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions .
Eigenschaften
CAS-Nummer |
30387-70-3 |
|---|---|
Molekularformel |
C15H19Cl3O4 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
2-butoxyethyl 3-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-7-8-22-15(19)4-6-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
WERRVXJNLSIJED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




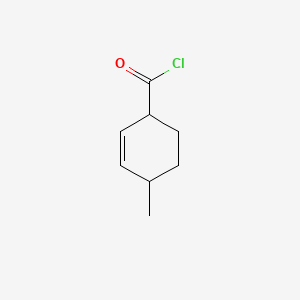


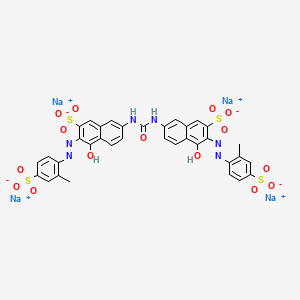
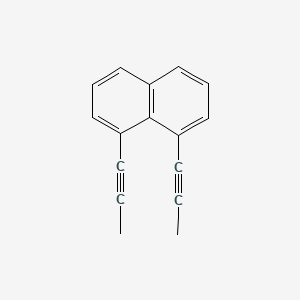
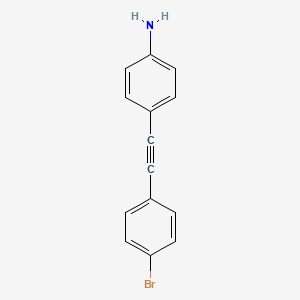
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
